molecular formula C18H22BN3O3 B14783471 N-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-3-carboxamide

N-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-3-carboxamide

Cat. No.: B14783471
M. Wt: 339.2 g/mol
InChI Key: SQXQIOKKUQEKAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-3-carboxamide is a complex organic compound that features a pyridazine ring, a boronate ester group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-3-carboxamide typically involves the following steps:

    Formation of the Boronate Ester: This step involves the reaction of a phenylboronic acid derivative with pinacol in the presence of a catalyst to form the boronate ester group.

    Coupling Reaction: The boronate ester is then coupled with a pyridazine derivative using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is carried out under inert conditions with a base such as potassium carbonate in a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for the coupling and amidation steps, and the use of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form a phenol derivative.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The boronate ester can participate in substitution reactions, particularly in cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or sodium periodate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are commonly used.

    Substitution: Palladium catalysts and bases like potassium carbonate are used in cross-coupling reactions.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridazine derivatives.

Scientific Research Applications

N-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Medicine: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents.

    Industry: Used in the synthesis of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of N-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The boronate ester group can interact with diols and other nucleophiles, while the pyridazine ring can participate in π-π stacking interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar boronate ester group but different core structure.

    Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar boronate ester group but different functional groups.

    1-Methylpyrazole-4-boronic acid pinacol ester: Similar boronate ester group but different heterocyclic ring.

Uniqueness

N-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-3-carboxamide is unique due to its combination of a pyridazine ring, boronate ester group, and carboxamide group. This combination provides a versatile scaffold for the development of new molecules with diverse applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C18H22BN3O3

Molecular Weight

339.2 g/mol

IUPAC Name

N-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-3-carboxamide

InChI

InChI=1S/C18H22BN3O3/c1-12-11-13(21-16(23)15-7-6-10-20-22-15)8-9-14(12)19-24-17(2,3)18(4,5)25-19/h6-11H,1-5H3,(H,21,23)

InChI Key

SQXQIOKKUQEKAU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)NC(=O)C3=NN=CC=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.